molecular formula C22H21N5O3 B3313678 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzamide CAS No. 946381-93-7

4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzamide

Cat. No.: B3313678
CAS No.: 946381-93-7
M. Wt: 403.4 g/mol
InChI Key: BEZHCKRKJPLDPJ-UHFFFAOYSA-N
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Description

4-{2-[2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzamide is a synthetic chemical compound designed for research purposes, integrating a 1H-indole unit and a 1,3,4-oxadiazole ring system connected via an acetamido-benzamide linker. This molecular architecture combines privileged scaffolds known for their significant pharmacological potential. The 1,3,4-oxadiazole core is a well-established pharmacophore in medicinal chemistry, noted for its metabolic stability and ability to engage in hydrogen bonding with biological targets . Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Notably, recent research has identified specific 1,3,4-oxadiazole derivatives containing an indole moiety as potent inhibitors of HIV-1 Tat-mediated transcription, a critical process for viral replication, suggesting a promising avenue for antiviral development . The inclusion of a benzamide group further enhances the compound's potential for molecular recognition, as this group is a common feature in compounds that interact with enzymes and receptors. The specific propyl substitution on the oxadiazole ring can influence the compound's lipophilicity and overall pharmacokinetic profile, potentially enhancing its cell membrane permeability. Researchers can utilize this compound as a key intermediate or a functional core structure in various discovery programs. Its primary research value lies in its potential to modulate biological pathways, making it suitable for screening in assays related to oncology, virology, and infectious diseases. The mechanism of action is likely target-specific and would require empirical validation; potential mechanisms could involve the inhibition of specific enzymes or protein-protein interactions crucial for disease progression . Disclaimer: This product is intended for research purposes only and is not intended for human, veterinary, or diagnostic use. Researchers should conduct all necessary safety assessments and profiling experiments to determine the compound's specific activity and mechanism in their biological systems.

Properties

IUPAC Name

4-[[2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-2-5-20-25-26-22(30-20)18-12-15-6-3-4-7-17(15)27(18)13-19(28)24-16-10-8-14(9-11-16)21(23)29/h3-4,6-12H,2,5,13H2,1H3,(H2,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZHCKRKJPLDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole and indole moieties contribute to its binding affinity with enzymes and receptors, leading to modulation of biological activities . The compound may inhibit or activate specific pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in the Benzoxazole Series (Compound 12 Series)

describes a series of benzoxazole derivatives (e.g., 12c , 12d , 12e ) featuring a benzamide core linked to a benzoxazole-thioacetamide group. Key comparisons include:

Feature Target Compound Compound 12 Series (e.g., 12c, 12d)
Core Structure Benzamide + indole-oxadiazole Benzamide + benzoxazole-thioacetamide
Substituents 5-propyl on oxadiazole Variants: 5-methyl, 5-chloro, tert-butyl
Biological Activity Not reported in evidence Cytotoxicity against HepG2 cells; apoptosis via BAX/Bcl-2 modulation

Key Findings :

  • The benzoxazole derivatives demonstrate substituent-dependent cytotoxicity. For example, 12c (5-methyl) and 12e (5-chloro) showed enhanced activity compared to unsubstituted analogs, suggesting that electron-donating or withdrawing groups influence binding .
  • The target compound’s propyl substituent on the oxadiazole may similarly modulate lipophilicity and target affinity, though its specific effects remain uncharacterized.

Oxadiazole-Containing Antifungal Agents (VNI Derivatives)

highlights VNI derivatives, such as (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide , which target fungal sterol 14α-demethylase. Comparisons include:

Feature Target Compound VNI Derivatives
Oxadiazole Position Position 2 of indole Position 2 of benzamide-linked oxadiazole
Substituents 5-propyl 5-phenyl
Biological Activity Not reported in evidence Antifungal activity via enzyme inhibition

Key Insights :

  • The phenyl substituent in VNI derivatives enhances steric bulk, likely aiding in hydrophobic interactions with the enzyme’s active site. The target compound’s propyl group may offer a balance of flexibility and hydrophobicity, but its target specificity is undefined.

Structural Variants in Patent Literature

Patents (–7) describe benzamide derivatives with piperidine-ylidene or quinoline moieties (e.g., molecular weights 591–634). While these lack direct pharmacological data, they illustrate structural diversity:

Feature Target Compound Patent Compounds (e.g., EP3222620 B1)
Backbone Benzamide-indole-oxadiazole Benzamide-quinoline-piperidine
Functional Groups Acetamido linker Piperidin-4-ylidene acetamido linker

Notable Observations:

  • The acetamido linker is conserved across these compounds, emphasizing its role in scaffold connectivity.

Biological Activity

The compound 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzamide , also referred to as 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide , is a synthetic molecule that integrates an indole moiety with a 1,3,4-oxadiazole ring. This structure is of particular interest due to the potential biological activities associated with both indole and oxadiazole derivatives.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C_{24}H_{26}N_{4}O_{2}
Molecular Weight 402.49 g/mol

The presence of the oxadiazole ring enhances the lipophilicity of the compound, potentially influencing its pharmacokinetic properties and biological interactions.

Antimicrobial and Anticancer Properties

Research indicates that compounds containing both indole and oxadiazole structures exhibit significant inhibition against various pathogens and cancer cell lines. The integration of these two moieties may enhance their biological activity due to unique electronic and steric properties imparted by the oxadiazole .

A study focused on related benzamide derivatives demonstrated notable antifungal activity against species such as Botrytis cinerea and Fusarium graminearum, suggesting that similar derivatives could exhibit comparable effects .

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets. The indole moiety is known for its ability to bind to multiple receptors, influencing cellular processes such as apoptosis and cell proliferation. The oxadiazole component may further enhance these interactions by stabilizing the binding affinity through hydrogen bonding .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antifungal Activity :
    • A series of novel benzamides containing an oxadiazole moiety were synthesized and evaluated for antifungal properties. Compounds demonstrated effective fungicidal activities with EC50 values indicating potent inhibition against fungal growth .
    Compound Activity (%) EC50 (μg/mL)
    10a84.414.44
    10d83.615.00
    10e83.313.50
  • Anticancer Activity :
    • Related compounds have shown significant anticancer effects in various studies, particularly in inhibiting cell proliferation in cancer models driven by specific mutations . The dual functionality of the compound may allow it to target multiple pathways involved in tumor growth.

Q & A

What is the typical synthetic route for 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzamide, and how are reaction conditions optimized?

Category : Basic (Synthesis)
Answer :
The synthesis involves multi-step reactions starting from indole and oxadiazole precursors. Key steps include:

  • Oxadiazole formation : Cyclization of thiosemicarbazides using dehydrating agents like POCl₃ or H₂SO₄ under reflux .
  • Indole functionalization : Alkylation or acetamidation of the indole nitrogen, often requiring coupling agents (e.g., EDCI or DCC) in anhydrous solvents (e.g., DMF or THF) .
  • Final coupling : Amide bond formation between the indole-oxadiazole intermediate and benzamide derivatives, optimized via pH control (6.5–7.5) and temperature (0–5°C for exothermic steps) .
    Optimization : Reaction yields (typically 60–85%) depend on solvent choice (polar aprotic solvents enhance oxadiazole stability), catalyst load (5–10 mol%), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

How can researchers resolve contradictions in reported biological activities of this compound across different assays?

Category : Advanced (Data Analysis)
Answer :
Contradictions often arise from assay-specific variables. Methodological approaches include:

  • Standardized protocols : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
  • Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ trends. For enzyme inhibition, use positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
  • Structural analogs : Compare activity with derivatives lacking the propyl-oxadiazole group to isolate pharmacophore contributions .
    Case Study : Inconsistent anticancer activity may stem from cell line-specific permeability; address this via logP measurement (target: 2.5–3.5) or membrane transporter inhibition assays .

What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Category : Basic (Structural Analysis)
Answer :

  • ¹H/¹³C NMR : Confirm indole NH (δ 10–12 ppm), oxadiazole C=N (δ 150–160 ppm in ¹³C), and benzamide carbonyl (δ 165–170 ppm). Coupling patterns (e.g., J = 7.2 Hz for indole H-5’) validate substitution .
  • HRMS : Exact mass (e.g., C₂₃H₂₂N₅O₃⁺ requires m/z 428.1701) confirms molecular integrity. Fragmentation patterns (e.g., loss of acetamido group, m/z 315) corroborate linkage sites .
  • IR : Stretching frequencies for amide C=O (1650–1680 cm⁻¹) and oxadiazole C=N (1540–1560 cm⁻¹) ensure functional group presence .

How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

Category : Advanced (SAR Studies)
Answer :

  • Variable substituents : Synthesize analogs with altered oxadiazole substituents (e.g., ethyl vs. propyl) or indole modifications (e.g., halogenation at H-5) .
  • Biological testing : Screen analogs against target panels (e.g., kinase assays, bacterial strains) to correlate structural changes with activity shifts. Use ANOVA to identify statistically significant trends (p < 0.05) .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or Topoisomerase II, guided by crystallographic data from PubChem .

What are the key considerations for ensuring compound purity in pharmacological assays?

Category : Basic (Quality Control)
Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity. Monitor for byproducts (e.g., unreacted indole precursors) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates high purity) .
  • Residual solvents : Quantify via GC-MS; ensure compliance with ICH guidelines (e.g., DMF < 880 ppm) .

How can contradictory cytotoxicity data between in vitro and in vivo models be addressed?

Category : Advanced (Translational Research)
Answer :

  • Pharmacokinetic profiling : Measure bioavailability (e.g., oral vs. IV administration) and half-life (t½) in rodent models to explain efficacy gaps .
  • Metabolite screening : Use LC-MS to identify hepatic metabolites (e.g., glucuronidation at the benzamide group) that may reduce activity in vivo .
  • Tumor microenvironment models : Incorporate 3D cell cultures or co-cultures with fibroblasts to mimic in vivo conditions .

What experimental designs are optimal for assessing enzyme inhibition kinetics?

Category : Advanced (Mechanistic Studies)
Answer :

  • Michaelis-Menten kinetics : Vary substrate concentrations (0.1–10× Km) with fixed inhibitor levels. Plot Lineweaver-Burk to determine inhibition type (competitive vs. non-competitive) .
  • Pre-incubation time : Test inhibitor-enzyme pre-incubation (0–60 min) to assess time-dependent inactivation, suggesting covalent binding .
  • Fluorescence quenching : Monitor tryptophan residues in enzymes (e.g., λex = 280 nm, λem = 340 nm) to infer binding-induced conformational changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzamide
Reactant of Route 2
Reactant of Route 2
4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzamide

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